

# Spectroscopic data (NMR, IR, MS) for 7-Bromobenzo[d]thiazole-2-thiol

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## Compound of Interest

Compound Name: 7-Bromobenzo[D]thiazole-2-thiol

Cat. No.: B1279807

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## An In-depth Technical Guide to the Spectroscopic Characterization of 7-Bromobenzo[d]thiazole-2-thiol

This guide provides a comprehensive overview of the expected spectroscopic data for **7-Bromobenzo[d]thiazole-2-thiol** and the methodologies for its acquisition and interpretation. Tailored for researchers, scientists, and professionals in drug development, this document offers field-proven insights into the structural elucidation of this important heterocyclic compound.

## Introduction: The Significance of 7-Bromobenzo[d]thiazole-2-thiol

**7-Bromobenzo[d]thiazole-2-thiol** is a halogenated derivative of the versatile benzothiazole scaffold. The benzothiazole core is a prominent feature in a wide array of biologically active compounds, including anticancer, antimicrobial, and antiviral agents. The presence of a bromine atom at the 7-position and a thiol group at the 2-position provides unique electronic properties and functional handles for further chemical modification, making it a valuable building block in medicinal chemistry and materials science.

Accurate structural confirmation and purity assessment are paramount in any research and development endeavor. This guide is designed to serve as a practical resource for the spectroscopic characterization of **7-Bromobenzo[d]thiazole-2-thiol**, leveraging foundational principles and comparative data from related structures to predict its spectral features. While

experimental data for this specific molecule is not widely published, this guide establishes a robust framework for its analysis.

## Molecular Structure and Tautomerism

**7-Bromobenzo[d]thiazole-2-thiol** can exist in two tautomeric forms: the thiol and the thione. The thione form is generally considered to be the more stable tautomer in the solid state and in solution for related compounds.<sup>[1][2]</sup> This guide will consider both forms, with the understanding that the thione form is likely to be predominant.

Molecular Structure of **7-Bromobenzo[d]thiazole-2-thiol** (Thiol form) and 7-Bromobenzo[d]thiazole-2(3H)-thione (Thione form)

Caption: Molecular structures with atom numbering for NMR assignments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

### Predicted <sup>1</sup>H NMR Data

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring. The thiol proton (or N-H proton in the thione form) is expected to be a broad singlet.

Predicted <sup>1</sup> H NMR Data for 7-Bromobenzo[d]thiazole-2-thiol	
Chemical Shift (δ, ppm)	Multiplicity
~13.9	br s
~7.7	d
~7.5	t
~7.3	d
Predicted in DMSO-d <sub>6</sub>	

## Predicted $^{13}\text{C}$ NMR Data

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted $^{13}\text{C}$ NMR Data for 7-Bromobenzo[d]thiazole-2-thiol	
Chemical Shift ( $\delta$ , ppm)	Assignment
~190	C-2
~141	C-7a
~132	C-3a
~128	C-5
~125	C-4
~117	C-6
~115	C-7
Predicted in DMSO- $d_6$	

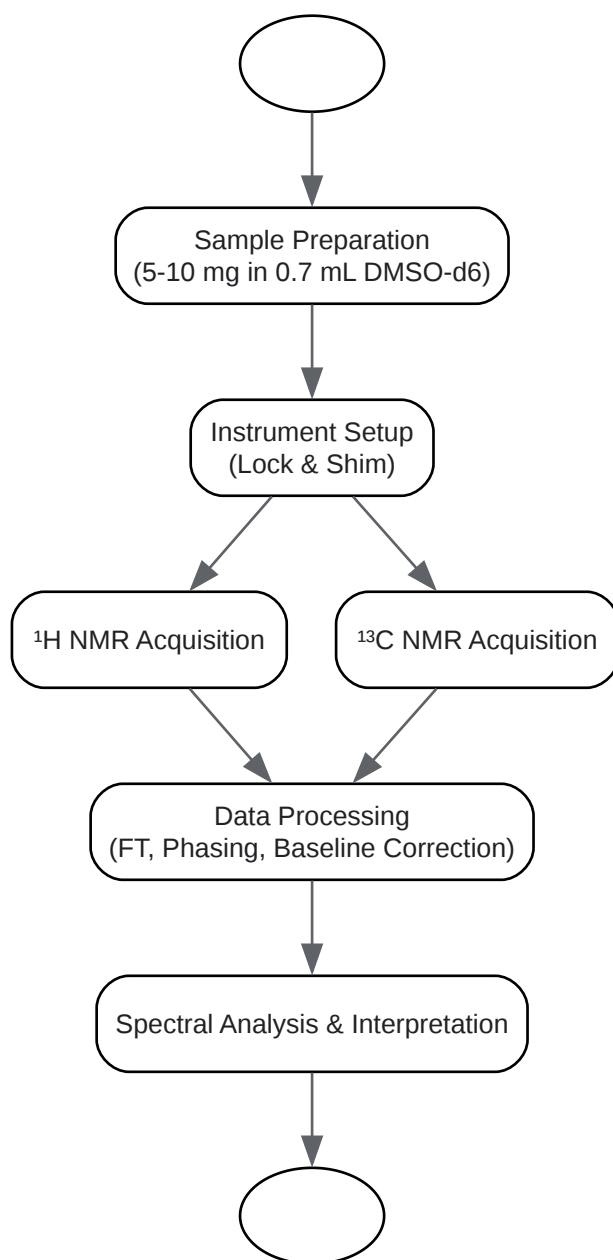
## Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural confirmation.

- Sample Preparation:
  - Weigh approximately 5-10 mg of **7-Bromobenzo[d]thiazole-2-thiol**.
  - Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). DMSO- $d_6$  is chosen for its ability to dissolve a wide range of compounds and for its high boiling point, which is suitable for variable temperature experiments if needed.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (500 MHz Spectrometer):
  - Insert the sample into the spectrometer.

- Lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-pulse proton spectrum.
  - Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.
  - Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak of DMSO- $\text{d}_6$  at 2.50 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
  - Process the data similarly to the  $^1\text{H}$  spectrum and calibrate to the solvent peak at 39.52 ppm.

## NMR Acquisition Workflow



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Caption: Workflow for NMR data acquisition and analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

## Predicted IR Data

## Predicted IR Data for 7-Bromobenzo[d]thiazole-2-thiol

Wavenumber (cm <sup>-1</sup> )	Functional Group
3100-2900	N-H
~3050	Aromatic C-H
~1600, ~1450	Aromatic C=C
~1500	C=N
~1300	C=S
~1100	C-N
Below 800	C-Br

## Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups.

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Record the sample spectrum from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:

- The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Perform baseline correction if necessary.

## Mass Spectrometry (MS)

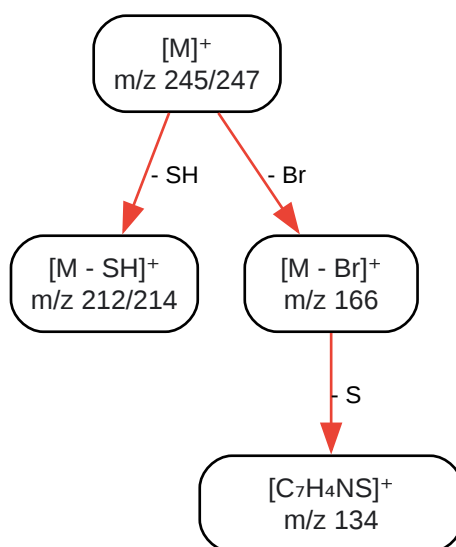
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

### Predicted Mass Spectrum Data

The most characteristic feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio).

Predicted MS Data for 7-Bromobenzo[d]thiazole-2-thiol	
m/z	Assignment
245/247	$[\text{M}]^+$
212/214	$[\text{M} - \text{SH}]^+$
166	$[\text{M} - \text{Br}]^+$
134	$[\text{C}_7\text{H}_4\text{NS}]^+$

### Predicted Mass Spectrometry Fragmentation Pathway



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Caption: Plausible fragmentation pathway for **7-Bromobenzo[d]thiazole-2-thiol**.

## Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

- Sample Preparation:
  - Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (Electrospray Ionization - ESI):
  - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10  $\mu$ L/min).
  - Acquire the mass spectrum in positive or negative ion mode.
  - Typical ESI parameters: capillary voltage of 3-4 kV, drying gas flow of 5-10 L/min, and drying gas temperature of 250-350  $^{\circ}$ C.
  - Scan over a mass range of m/z 50-500.
- Data Analysis:



- Identify the molecular ion peak and its isotopic pattern.
- Analyze the fragmentation pattern to support the proposed structure.

## Conclusion: A Self-Validating Approach

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of **7-Bromobenzo[d]thiazole-2-thiol**. NMR elucidates the precise connectivity of atoms, IR confirms the presence of key functional groups, and MS provides the molecular weight and elemental composition information (especially with high-resolution MS). By following the protocols and interpreting the data as outlined in this guide, researchers can confidently characterize this and related molecules, ensuring the integrity and reliability of their scientific findings.

## References

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